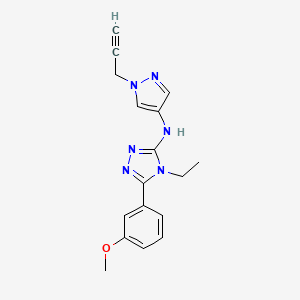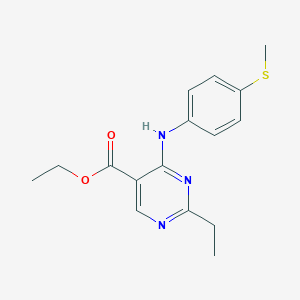
4-ethyl-5-(3-methoxyphenyl)-N-(1-prop-2-ynylpyrazol-4-yl)-1,2,4-triazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethyl-5-(3-methoxyphenyl)-N-(1-prop-2-ynylpyrazol-4-yl)-1,2,4-triazol-3-amine is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-ethyl-5-(3-methoxyphenyl)-N-(1-prop-2-ynylpyrazol-4-yl)-1,2,4-triazol-3-amine is not fully understood. However, studies have suggested that it may exert its anticancer and anti-inflammatory effects by inhibiting the activity of certain enzymes and signaling pathways involved in cell proliferation and inflammation.
Biochemical and Physiological Effects
Studies have shown that the compound has a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and migration of cancer cells, and inhibit the production of pro-inflammatory cytokines. In vivo studies have shown that the compound has low toxicity and is well-tolerated in animal models, suggesting its potential as a safe and effective therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-ethyl-5-(3-methoxyphenyl)-N-(1-prop-2-ynylpyrazol-4-yl)-1,2,4-triazol-3-amine in lab experiments is its relatively simple synthesis method, which makes it readily accessible to researchers. Another advantage is its low toxicity and good tolerability, which makes it a safe compound to work with. However, one limitation is the lack of a clear understanding of its mechanism of action, which can make it challenging to design experiments to investigate its effects.
Orientations Futures
There are several future directions for research on 4-ethyl-5-(3-methoxyphenyl)-N-(1-prop-2-ynylpyrazol-4-yl)-1,2,4-triazol-3-amine. One direction is to further investigate its potential as an anticancer and anti-inflammatory agent, both in vitro and in vivo. Another direction is to explore its potential as a scaffold for the development of new drugs with improved pharmacological properties. Additionally, the compound could be further studied for its potential as a building block for the synthesis of new materials with unique properties. Finally, more research is needed to fully understand its mechanism of action, which could lead to the development of more effective therapeutic agents.
Méthodes De Synthèse
The synthesis of 4-ethyl-5-(3-methoxyphenyl)-N-(1-prop-2-ynylpyrazol-4-yl)-1,2,4-triazol-3-amine involves the reaction of 3-methoxyphenylhydrazine with 1-prop-2-ynyl-1H-pyrazole-4-carbaldehyde in the presence of ethanol and acetic acid. The resulting product is then reacted with ethyl cyanoacetate and ammonium acetate to yield the final compound.
Applications De Recherche Scientifique
The compound has been investigated for its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. In medicinal chemistry, it has been studied as a potential anticancer agent, with promising results in vitro. It has also been investigated for its potential as an anti-inflammatory agent, with studies showing its ability to inhibit the production of pro-inflammatory cytokines. In drug discovery, the compound has been explored as a scaffold for the development of new drugs with improved pharmacological properties. In material science, it has been studied for its potential as a building block for the synthesis of new materials with unique properties.
Propriétés
IUPAC Name |
4-ethyl-5-(3-methoxyphenyl)-N-(1-prop-2-ynylpyrazol-4-yl)-1,2,4-triazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O/c1-4-9-22-12-14(11-18-22)19-17-21-20-16(23(17)5-2)13-7-6-8-15(10-13)24-3/h1,6-8,10-12H,5,9H2,2-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDEQCHUMPIBWGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1NC2=CN(N=C2)CC#C)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-5-(3-methoxyphenyl)-N-(1-prop-2-ynylpyrazol-4-yl)-1,2,4-triazol-3-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-ethyl-N-[4-(1,2,4-triazol-1-yl)phenyl]pyrazole-3-carboxamide](/img/structure/B7434090.png)
![2-(2-bromo-4-fluorophenyl)-N-[2-[(3-bromo-2-methylphenyl)methyl]-3-hydroxypropyl]acetamide](/img/structure/B7434095.png)

![N-[4-(2-fluoroethoxy)phenyl]-3-(pyrazin-2-ylamino)benzamide](/img/structure/B7434112.png)
![2-chloro-N-[3-(2,3-dichlorophenoxy)-2-hydroxypropyl]-5-(2-oxopyrrolidin-1-yl)benzamide](/img/structure/B7434117.png)
![4-(4-chlorophenoxy)-N-[4-(pyrimidin-2-ylamino)phenyl]butanamide](/img/structure/B7434125.png)
![Methyl 2-(4-tert-butylphenyl)-2-[[3-(2,5-difluorophenyl)-4,5-dihydro-1,2-oxazole-5-carbonyl]amino]acetate](/img/structure/B7434132.png)

![3-(furan-2-yl)-2-methyl-N-[4-(pyrimidin-2-ylamino)phenyl]propanamide](/img/structure/B7434160.png)
![Methyl 3-[4-[(6-cyanopyrazin-2-yl)amino]phenyl]propanoate](/img/structure/B7434163.png)
![Ethyl 4-[2-fluoro-4-(propylsulfonylamino)phenyl]sulfonyl-2,3-dihydro-1,4-benzoxazine-6-carboxylate](/img/structure/B7434180.png)
![N-[4-[(5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]phenyl]-N-methylpropanamide](/img/structure/B7434188.png)

![N-[3-[benzyl(methyl)amino]butyl]-4-(trifluoromethoxy)-1H-indole-2-carboxamide](/img/structure/B7434196.png)